1-Bromo-4-[chloro(phenyl)methyl]benzene
Description
1-Bromo-4-[chloro(phenyl)methyl]benzene (CAS: 13391-38-3, molecular formula: C₁₃H₁₀BrCl, molecular weight: 281.58 g/mol) is a halogenated aromatic compound featuring a bromine atom at the para position of a benzene ring and a chloro(phenyl)methyl substituent. This structure combines aromatic bromine with a benzyl chloride moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .
Properties
IUPAC Name |
1-bromo-4-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMHRYCAVGPGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304451 | |
| Record name | 1-Bromo-4-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-38-3 | |
| Record name | NSC165821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
1-Bromo-4-(fluoro(phenyl)methyl)benzene
- Structure : Fluorine replaces chlorine in the benzyl position (C₁₃H₁₀BrF).
- Molecular Weight : ~265.08 g/mol (lighter than the target compound due to fluorine’s lower atomic mass).
- Reactivity : The C–F bond is less reactive in nucleophilic substitutions compared to C–Cl, making it more stable under basic conditions. This compound is often used in fluorination reactions via SN1/SN2 pathways .
- Applications : Preferred for synthesizing fluorinated pharmaceuticals or agrochemicals where metabolic stability is critical .
4-Bromobenzyl Chloride (1-Bromo-4-(chloromethyl)benzene)
- Structure : Chloromethyl group instead of chloro(phenyl)methyl (C₇H₆BrCl).
- Molecular Weight : 205.48 g/mol.
- Reactivity : The absence of a phenyl group reduces steric hindrance, enhancing reactivity in alkylation and nucleophilic substitution reactions.
- Physical Properties: Soluble in ethanol, benzene, and chloroform; melting point ~63°C .
- Applications : Intermediate in polymer chemistry and surfactant synthesis .
1-Bromo-2-chloro-4-phenoxybenzene
- Structure: Phenoxy group replaces chloro(phenyl)methyl (C₁₂H₈BrClO).
- Molecular Weight : 283.55 g/mol.
- Reactivity : The ether linkage (C–O–C) introduces resistance to nucleophilic attack but susceptibility to acid-catalyzed cleavage.
- Applications : Building block for liquid crystals and agrochemicals due to its planar aromatic system .
Diphenylmethane Derivatives
- Example : Diphenylmethane (C₁₃H₁₂) lacks halogen substituents.
- Comparison: The target compound’s bromine and chlorine substituents increase electrophilicity, enabling participation in Suzuki-Miyaura couplings, unlike non-halogenated diphenylmethane .
Structural and Functional Analysis
Electronic Effects
- The electron-withdrawing bromine (para) and chlorine (benzyl) groups deactivate the benzene ring, directing electrophilic substitutions to meta positions.
- Contrast: In 1-bromo-4-(4-methoxyphenoxy)benzene (), the methoxy group donates electrons, activating the ring for ortho/para substitutions.
Steric Considerations
- The chloro(phenyl)methyl group introduces significant steric bulk, slowing reactions at the benzyl position compared to 4-bromobenzyl chloride .
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| 1-Bromo-4-[chloro(phenyl)methyl]benzene | C₁₃H₁₀BrCl | 281.58 | Br (para), CH(Cl)Ph | High steric hindrance, SN1/SN2 |
| 1-Bromo-4-(fluoro(phenyl)methyl)benzene | C₁₃H₁₀BrF | ~265.08 | Br (para), CH(F)Ph | Stable C–F bond, fluorination routes |
| 4-Bromobenzyl chloride | C₇H₆BrCl | 205.48 | Br (para), CH₂Cl | High reactivity in alkylation |
| 1-Bromo-2-chloro-4-phenoxybenzene | C₁₂H₈BrClO | 283.55 | Br, Cl, OPh | Acid-labile ether linkage |
Notes and Discrepancies
- CAS Variants: lists a synonym (1-(bromo(phenyl)methyl)-4-chlorobenzene) under CAS 948-54-9, conflicting with (CAS 13391-38-3). This may reflect regional naming differences or database errors.
- Data Gaps: Limited solubility and melting/boiling point data for the target compound were found; further experimental characterization is recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
